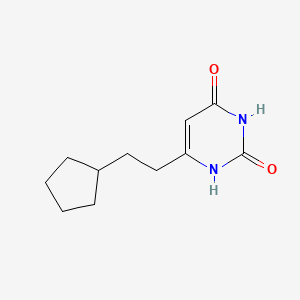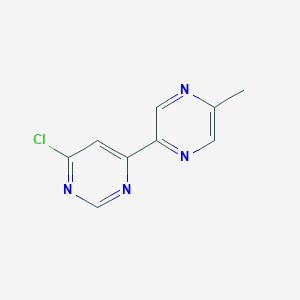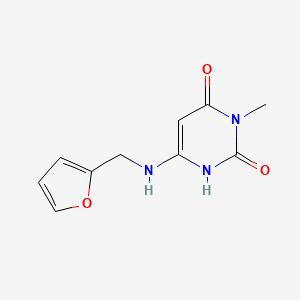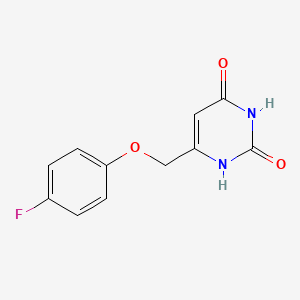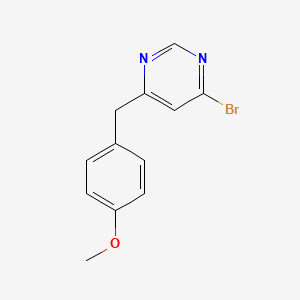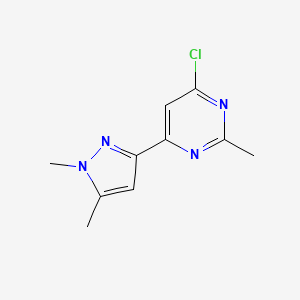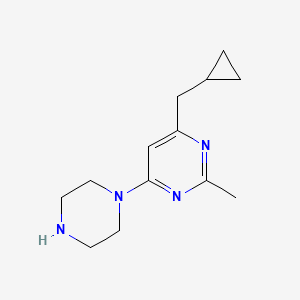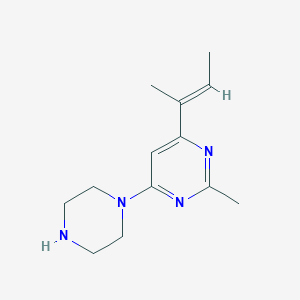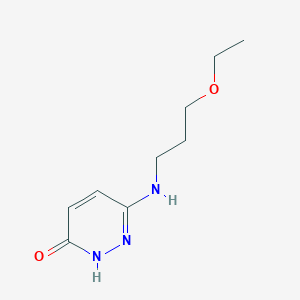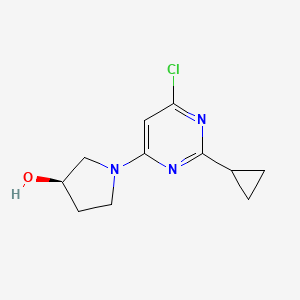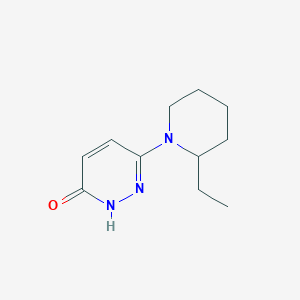
6-(2-乙基哌啶-1-基)吡哒嗪-3-醇
描述
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridazin-3-ol core structure with an ethyl group attached to the second position of a piperidin-1-yl ring.
科学研究应用
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The compound “6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol” belongs to the class of pyrrolopyrazine derivatives . Compounds in this class have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets of this compound could be various enzymes or receptors involved in these biological processes.
Result of Action
Based on the biological activities of similar compounds, it might have potential therapeutic effects such as antimicrobial, anti-inflammatory, or antitumor effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol typically involves multiple steps, starting with the formation of the pyridazin-3-ol core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the ethylpiperidin-1-yl group can be performed using nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridazin-3-ol core to a pyridazin-3-amine derivative.
Substitution: Replacement of the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-one.
Reduction: Formation of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine.
Substitution: Formation of various derivatives depending on the nucleophile used.
相似化合物的比较
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol can be compared to other similar compounds, such as:
6-(2-Methylpiperidin-1-yl)pyridazin-3-ol: Similar structure with a methyl group instead of an ethyl group.
6-(2-Ethylpiperidin-1-yl)quinoline: Similar core structure with a quinoline ring instead of a pyridazin ring.
Uniqueness: The presence of the ethyl group on the piperidin-1-yl ring distinguishes 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol from its counterparts, potentially leading to unique chemical and biological properties.
属性
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-5-3-4-8-14(9)10-6-7-11(15)13-12-10/h6-7,9H,2-5,8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVGRBLTQPUUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


